

# Safety data sheet (SDS) for 2-(2-phenylethyl)benzamide

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## Compound of Interest

Compound Name: 2-(2-phenylethyl)benzamide

Cat. No.: B5242567

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## Technical Safety Guide: N-(2-Phenylethyl)benzamide

### Critical Operational Data & Risk Assessment Profile

Document Control:

- Primary Subject: N-(2-Phenylethyl)benzamide[1][2][3][4][5][6]
- CAS Registry Number: 3278-14-6[3][4][5][7][8]
- Synonyms: N-Phenethylbenzamide; N-Benzoyl-2-phenylethylamine; Solifenacin Related Compound 18.[3][7]
- Target Audience: Medicinal Chemists, Process Safety Engineers, Analytical Scientists.

## Structural Identification & Chemical Context

Disambiguation Notice: While technically named N-(2-phenylethyl)benzamide, this compound is frequently referenced in internal laboratory notebooks as "**2-(2-phenylethyl)benzamide**" due

to the phenylethyl moiety. Researchers must distinguish this from the theoretical ring-substituted isomer (**2-(2-phenylethyl)benzamide** where the alkyl group is ortho to the amide on the benzene ring), which possesses significantly different steric and electronic properties. This guide focuses on the N-substituted amide (CAS 3278-14-6), a critical intermediate in the synthesis of muscarinic antagonists like Solifenacin.

## Physico-Chemical Profile

Property	Value / Description	Operational Note
Molecular Formula	C <sub>15</sub> H <sub>15</sub> NO	
Molecular Weight	225.29 g/mol	
Appearance	White to off-white crystalline solid	Often forms fluffy needles; electrostatic hazard.[3]
Melting Point	117–119 °C	Sharp melting point indicates high purity; useful for identity check.
Solubility (Aq)	Negligible (< 0.1 mg/mL)	Hydrophobic; precipitates immediately upon aqueous dilution.
Solubility (Org)	DMSO (>50 mg/mL), DCM, Methanol	DCM is the preferred solvent for transfer/cleaning.
LogP (Predicted)	~3.3	High membrane permeability; potential for dermal absorption.

## Hazard Identification (GHS Classification)

As a Senior Application Scientist, I interpret the following GHS classifications not just as labels, but as indicators of biological interaction. The amide linkage is metabolically stable but lipophilic, facilitating transport across biological membranes where the constituent amines may exert effects.

Signal Word:WARNING

Hazard Code	Hazard Statement	Mechanistic Insight
H302	Harmful if swallowed	Hydrolysis releases 2-phenylethylamine (a trace amine neuromodulator).
H315	Causes skin irritation	Lipophilic nature allows penetration into the stratum corneum.
H319	Causes serious eye irritation	Crystalline micro-particulates cause mechanical and chemical abrasion.
H335	May cause respiratory irritation	Fine dust generation is common during weighing.

## Operational Handling & Storage Protocols

### A. The "Fluffy Solid" Protocol (Static Control)

N-(2-Phenylethyl)benzamide often crystallizes as low-density needles that are highly prone to static charging. This creates a risk of particle scattering during weighing, leading to cross-contamination or inhalation.

Step-by-Step Weighing Procedure:

- **Equilibration:** Allow the container to reach room temperature before opening to prevent condensation, which causes caking.
- **Ionization:** Use an anti-static gun or ionizer bar inside the balance enclosure. This is critical for accurate sub-milligram weighing.
- **Transfer:** Do not use metal spatulas if static is observed; use PTFE-coated tools.
- **Solvent Trap:** If preparing stock solutions, add the solvent (e.g., DMSO) to the vial before adding the solid if possible, or use a weighing funnel to prevent neck contamination.

### B. Storage & Stability

- Conditions: Store at +2°C to +8°C (Refrigerated).
- Hygroscopicity: Non-hygroscopic, but moisture can facilitate hydrolysis over long-term storage (>1 year).
- Incompatibility: Strong oxidizing agents (e.g., permanganates) and strong acids/bases (hydrolysis risk).

## Emergency Response & First Aid

Scientific Rationale: The primary risks are irritation and systemic absorption of the lipophilic amide.

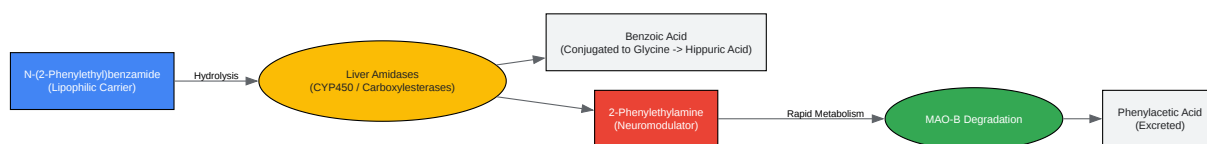
- Inhalation: Move to fresh air. The compound is not volatile, so inhalation is strictly a dust hazard. If wheezing occurs, it suggests bronchial irritation from particulates.
- Skin Contact: Wash with soap and water immediately.[5] Do not use alcohol or DMSO for initial cleaning; these solvents act as permeation enhancers, driving the compound deeper into the dermis.
- Eye Contact: Flush for 15 minutes. Note that the solid is hydrophobic; it may not wash out easily with simple saline. Use an eye wash station with a gentle flow to mechanically dislodge particles.
- Ingestion: Rinse mouth. Do not induce vomiting. The hydrolysis product, phenylethylamine, can induce transient hypertension; monitor blood pressure.

## Toxicological Insight & Metabolic Fate

Understanding the metabolic trajectory of this molecule allows researchers to predict toxicity beyond standard assays.

### Metabolic Hydrolysis Pathway

In vivo, N-(2-phenylethyl)benzamide undergoes amidase-mediated hydrolysis. The breakdown products drive the systemic toxicity profile.



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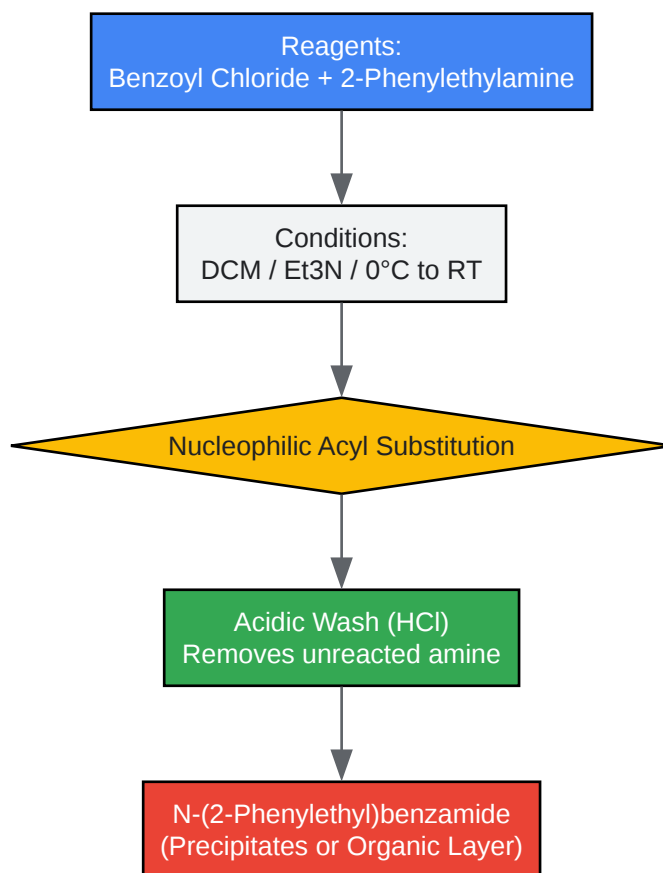
Figure 1: Predicted metabolic hydrolysis pathway. The release of 2-phenylethylamine (PEA) suggests potential for transient sympathomimetic effects (e.g., increased heart rate) if ingested in large quantities.

## Synthesis & Impurity Profiling[11]

For drug development professionals, this compound is most relevant as Solifenacin Related Compound 18. Its presence in the final API indicates incomplete reaction or specific side-reactions during the benzylation step.

## Synthesis Workflow (Schotten-Baumann Conditions)

This reaction is the primary source of the compound in a laboratory setting.



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Figure 2: Standard synthetic route. Note that insufficient acidic wash results in residual phenylethylamine, altering the toxicological profile.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76263, N-Phenethylbenzamide. Retrieved from [\[Link\]](#)
- European Chemicals Agency (ECHA). C&L Inventory: N-(2-phenylethyl)benzamide (CAS 3278-14-6). Retrieved from [\[Link\]](#)

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## Sources

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- 3. CAS 3278-14-6: N-(2-phenylethyl)benzamide | CymitQuimica [[cymitquimica.com](https://cymitquimica.com)]
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